molecular formula C88H62N4 B3121758 N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-YL)-amino)-biphenyl-4-YL)-benzidine CAS No. 292827-46-4

N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-YL)-amino)-biphenyl-4-YL)-benzidine

Cat. No.: B3121758
CAS No.: 292827-46-4
M. Wt: 1175.5 g/mol
InChI Key: BXDRJQMVQHXQJS-UHFFFAOYSA-N
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Description

N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-YL)-amino)-biphenyl-4-YL)-benzidine is a useful research compound. Its molecular formula is C88H62N4 and its molecular weight is 1175.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 1174.49744799 g/mol and the complexity rating of the compound is 1950. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Light-Emitting Materials

N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-YL)-amino)-biphenyl-4-YL)-benzidine has shown significant potential as an organic blue light-emitting material. A study by Qiu et al. (2002) demonstrated that a device utilizing this compound could produce bright blue light emission, with a peak wavelength of 432 nm. The device achieved a brightness of 250 cd/m² at 14V, indicating its efficiency as a light-emitting material (Qiu et al., 2002).

Improved Brightness and Efficiency in Polymer Devices

Quan et al. (2006) prepared polymer-small molecule hybrid electroluminescence devices with improved brightness and efficiency by doping this compound. The study found that the effective hole mobility increased with increasing content of the compound in the blend, leading to more balanced electron and hole recombination and significantly improved brightness and EL efficiencies in the OLEDs (Quan et al., 2006).

Charge Carrier Injection and Transport in Polymer Blend Films

Research by Quan et al. (2005) also explored the current-voltage characteristics of single-layer organic devices based on this compound. The study demonstrated the space charge limited current and the tunneling-controlled model of the blend polymer LEDs, providing insights into the transport of holes in the blend film (Quan et al., 2005).

Solution-Processed Organic Films for White Light-Emitting Diodes

A 2010 study by Wang et al. investigated the characteristics of solution-processed films of this compound, revealing that these films, though having lower densities, were more uniform than their vacuum-deposited counterparts. The research indicated the potential of this compound in the fabrication of small-molecular white organic light-emitting devices (WOLEDs), possibly reducing the cost of devices and simplifying the manufacturing process (Wang et al., 2010).

Properties

IUPAC Name

N-[4-[4-(N-[4-[4-(N-[4-[4-(dinaphthalen-1-ylamino)phenyl]phenyl]anilino)phenyl]phenyl]anilino)phenyl]phenyl]-N-naphthalen-1-ylnaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C88H62N4/c1-3-27-73(28-4-1)89(77-55-43-65(44-56-77)67-47-59-79(60-48-67)91(85-35-15-23-69-19-7-11-31-81(69)85)86-36-16-24-70-20-8-12-32-82(70)86)75-51-39-63(40-52-75)64-41-53-76(54-42-64)90(74-29-5-2-6-30-74)78-57-45-66(46-58-78)68-49-61-80(62-50-68)92(87-37-17-25-71-21-9-13-33-83(71)87)88-38-18-26-72-22-10-14-34-84(72)88/h1-62H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDRJQMVQHXQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC8=CC=CC=C87)C9=CC=CC1=CC=CC=C19)C1=CC=C(C=C1)C1=CC=C(C=C1)N(C1=CC=CC2=CC=CC=C21)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H62N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679937
Record name N~4'~,N~4''~-([1,1'-Biphenyl]-4,4'-diyl)bis[N~4~,N~4~-di(naphthalen-1-yl)-N~4'~-phenyl[1,1'-biphenyl]-4,4'-diamine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1175.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292827-46-4
Record name N~4'~,N~4''~-([1,1'-Biphenyl]-4,4'-diyl)bis[N~4~,N~4~-di(naphthalen-1-yl)-N~4'~-phenyl[1,1'-biphenyl]-4,4'-diamine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-YL)-amino)-biphenyl-4-YL)-benzidine
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N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-YL)-amino)-biphenyl-4-YL)-benzidine
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N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-YL)-amino)-biphenyl-4-YL)-benzidine
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N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-YL)-amino)-biphenyl-4-YL)-benzidine
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N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-YL)-amino)-biphenyl-4-YL)-benzidine
Reactant of Route 6
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N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-YL)-amino)-biphenyl-4-YL)-benzidine

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